1-(4-Propoxyphenyl)ethanone oxime

Description

BenchChem offers high-quality 1-(4-Propoxyphenyl)ethanone oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Propoxyphenyl)ethanone oxime including the price, delivery time, and more detailed information at info@benchchem.com.

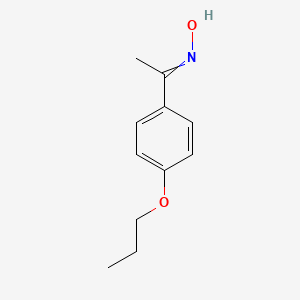

Structure

3D Structure

Properties

IUPAC Name |

N-[1-(4-propoxyphenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-8-14-11-6-4-10(5-7-11)9(2)12-13/h4-7,13H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWQJIJVMOLTFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Characterization of 1-(4-Propoxyphenyl)ethanone Oxime: A Technical Guide

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 1-(4-Propoxyphenyl)ethanone oxime, a derivative of acetophenone, represents a class of compounds with significant potential in medicinal chemistry, owing to the versatile reactivity of the oxime functional group. This technical guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 1-(4-Propoxyphenyl)ethanone oxime. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to offer a comprehensive understanding of the characterization of this compound.

The structural integrity and purity of a compound are paramount, and the synergistic use of multiple spectroscopic techniques provides a robust and self-validating approach to its characterization. This guide will delve into the expected spectral features of 1-(4-Propoxyphenyl)ethanone oxime, drawing upon data from analogous compounds and fundamental spectroscopic principles.

Synthesis and Structural Framework

The synthesis of 1-(4-Propoxyphenyl)ethanone oxime is typically achieved through a condensation reaction between 1-(4-propoxyphenyl)ethanone and hydroxylamine, often in the presence of a base. This reaction transforms the ketone's carbonyl group into an oxime, a key structural change that is readily observable through spectroscopic methods.

Caption: Synthetic pathway of 1-(4-Propoxyphenyl)ethanone oxime.

A critical aspect of the structure of unsymmetrical ketoximes is the potential for E/Z isomerism about the C=N double bond. Theoretical calculations and experimental observations of analogous acetophenone oximes suggest that the E-isomer is generally more stable and, therefore, the predominant form. This guide will primarily focus on the characterization of the major E-isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the compound's structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-Propoxyphenyl)ethanone oxime in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of 1-(4-Propoxyphenyl)ethanone oxime is expected to show distinct signals corresponding to the aromatic protons, the propoxy group, the methyl group of the ethanone moiety, and the hydroxyl proton of the oxime.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| N-OH | ~9.5 (broad s) | Singlet (broad) | 1H | - |

| Ar-H (ortho to C=N) | ~7.55 | Doublet | 2H | ~8.8 |

| Ar-H (ortho to O-C₃H₇) | ~6.90 | Doublet | 2H | ~8.8 |

| -OCH₂- | ~3.95 | Triplet | 2H | ~6.6 |

| -CH₃ (ethanone) | ~2.25 | Singlet | 3H | - |

| -CH₂- (propyl) | ~1.80 | Sextet | 2H | ~7.4 |

| -CH₃ (propyl) | ~1.05 | Triplet | 3H | ~7.4 |

-

Expertise & Experience: The broad singlet for the N-OH proton is characteristic and its chemical shift can be concentration and solvent-dependent. The para-substituted aromatic ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets. The electron-donating propoxy group shields the ortho protons, shifting them upfield compared to the protons ortho to the electron-withdrawing oxime group.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=N | ~155.5 |

| Ar-C (ipso, attached to O) | ~160.0 |

| Ar-C (ipso, attached to C=N) | ~129.0 |

| Ar-CH (ortho to C=N) | ~127.5 |

| Ar-CH (ortho to O) | ~114.5 |

| -OCH₂- | ~69.5 |

| -CH₂- (propyl) | ~22.5 |

| -CH₃ (ethanone) | ~12.5 |

| -CH₃ (propyl) | ~10.5 |

-

Trustworthiness: The chemical shifts are predicted based on data from structurally similar compounds, such as 1-(4-methoxyphenyl)ethanone oxime. The presence of the propoxy group instead of a methoxy group will have a minor effect on the aromatic carbon shifts but will introduce the characteristic signals for the propyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The key diagnostic feature in the formation of 1-(4-Propoxyphenyl)ethanone oxime from its ketone precursor is the disappearance of the strong carbonyl (C=O) absorption and the appearance of characteristic oxime absorptions.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Data Acquisition: Collect a background spectrum of the empty sample compartment or the clean ATR crystal, followed by the sample spectrum.

-

Data Processing: The data is typically presented as a plot of transmittance versus wavenumber.

Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (oxime) | 3300 - 3100 | Broad, Medium | Hydrogen bonding can significantly broaden this peak. |

| C-H stretch (aromatic) | 3100 - 3000 | Medium | |

| C-H stretch (aliphatic) | 2960 - 2850 | Medium-Strong | |

| C=N stretch (oxime) | ~1665 | Medium | |

| C=C stretch (aromatic) | 1610, 1515 | Medium-Strong | |

| C-O stretch (ether) | ~1245 | Strong | |

| N-O stretch (oxime) | ~945 | Medium |

-

Authoritative Grounding: The conversion of the ketone to the oxime is unequivocally confirmed by the absence of the strong C=O stretching band, which is typically observed around 1680 cm⁻¹ for the precursor, 1-(4-propoxyphenyl)ethanone. The presence of the broad O-H stretch and the C=N stretch are definitive indicators of the oxime functional group[1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering valuable clues to its structure. For 1-(4-Propoxyphenyl)ethanone oxime, high-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like GC or LC.

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule, typically forming the protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Predicted Mass Spectral Data

The molecular formula of 1-(4-Propoxyphenyl)ethanone oxime is C₁₁H₁₅NO₂.

Fragmentation Analysis

The fragmentation pattern provides structural information. Key expected fragmentation pathways for the protonated molecule include:

Caption: Predicted fragmentation pathways for 1-(4-Propoxyphenyl)ethanone oxime.

-

Loss of Water: A common fragmentation for oximes is the loss of a water molecule from the protonated molecular ion.

-

Cleavage of the Propoxy Group: Fragmentation of the ether linkage can occur, leading to the loss of a propyl radical (C₃H₇•) or a propoxy radical (OC₃H₇•). Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.

Conclusion

The comprehensive spectroscopic analysis of 1-(4-Propoxyphenyl)ethanone oxime, integrating NMR, IR, and MS data, provides a robust framework for its structural confirmation and purity assessment. The characteristic signals in each spectrum, from the distinct proton and carbon environments in NMR to the specific vibrational modes in IR and the molecular weight and fragmentation patterns in MS, collectively offer a detailed molecular fingerprint. This guide provides the foundational knowledge and expected data for researchers to confidently identify and characterize this compound, ensuring the integrity of their scientific endeavors.

References

- Bozbey, I., Uslu, H., Türkmenoğlu, B., Özdemir, Z., Karakurt, A., & Levent, S. (2022). Conventional and microwave prompted synthesis of aryl(Alkyl)azole oximes, 1H-NMR spectroscopic determination of E/Z isomer ratio and HOMO-LUMO analysis. Journal of Molecular Structure, 1251, 132077.

-

Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

- Gordillo, B., et al. (2017). An example of 1H-NMR spectrum of isomers 1-E,E and 1-E,Z in CDCl3; and 1-Z,Z in acetone-d6.

- Intermolecular Cope-Type Hydroamination of Alkenes and Alkynes - Supporting Information. (n.d.).

- Karabatsos, G. J., & Taller, R. A. (1968). Tetrahedron, 24, 3347.

-

PubChem. (n.d.). 1-(4-propoxyphenyl)ethan-1-one. Retrieved February 23, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

-

Synthesis and Isomeric Ratio Determination of Acetophenone Oxime. (2020). Africa Commons. Retrieved from [Link]

- E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Theoretical Study on Z/E Selectivity in the Oximation of a-Haloacetophenones. (n.d.).

-

PubChem. (n.d.). 1-(4-propoxyphenyl)ethan-1-one. Retrieved February 23, 2026, from [Link]

- The Mass Spectra of Phenyl Methyl Ethers. (n.d.). Scilit.

-

Ethanone, 1-(4-ethoxyphenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanone oxime. Retrieved February 23, 2026, from [Link]

- (E)-1-(4-Aminophenyl)ethanone oxime. (2025, November 10).

- Supporting information - Rsc.org. (n.d.).

- Synthesis and characterization of novel oxime analogues. (n.d.).

- Spectroscopic Fingerprints of Oxime Ester Isomers: A Compar

- Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. (n.d.). PMC.

- Figure S24. 13 C NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). (n.d.).

- (PDF) Synthesis and Characterization of Novel Oxime Derivatives. (2025, August 7).

- Synthesis, characterization and antioxidant activities of some novel oxime derivatives. (2021, September 3).

- Selective Synthesis of E and Z Isomers of Oximes. (n.d.).

-

Oxime - Wikipedia. (n.d.). Retrieved from [Link]

- Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. (2019, May 31). DergiPark.

Sources

solubility of 1-(4-Propoxyphenyl)ethanone oxime in different solvents

An In-Depth Technical Guide to the Solubility Determination of 1-(4-Propoxyphenyl)ethanone oxime

Executive Summary

The solubility of a chemical compound is a critical physicochemical property that dictates its behavior in various systems, profoundly impacting its suitability for applications ranging from pharmaceutical development to material science. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is indispensable for formulation, bioavailability, and process chemistry. This guide provides an in-depth technical overview of the principles and methodologies for determining the solubility of 1-(4-Propoxyphenyl)ethanone oxime. While specific experimental data for this compound is not widely published, this document serves as a complete methodological framework. It explains the causality behind experimental choices, details robust protocols for thermodynamic solubility determination, and explores modern predictive technologies. By treating 1-(4-Propoxyphenyl)ethanone oxime as a model compound, this guide equips researchers with the foundational knowledge and practical steps required to accurately characterize the solubility of novel chemical entities.

Introduction to 1-(4-Propoxyphenyl)ethanone oxime

1-(4-Propoxyphenyl)ethanone oxime is an organic compound belonging to the oxime class. Understanding its molecular structure is the first step in predicting its solubility behavior.

-

Chemical Structure: C₁₁H₁₅NO₂

-

CAS Number: 91246-60-5

-

Molecular Weight: 193.24 g/mol

The molecule consists of a phenyl ring substituted with a propoxy group and an ethanone oxime group.

Caption: Structure of 1-(4-Propoxyphenyl)ethanone oxime.

Structural Analysis for Solubility Prediction:

-

Hydrogen Bonding: The oxime group (-NOH) is a key feature, containing both a hydrogen bond donor (the -OH group) and a hydrogen bond acceptor (the nitrogen atom). This suggests potential solubility in protic solvents like water and alcohols.

-

Polarity: The ether linkage (-O-) in the propoxy group and the polar C=N and N-O bonds contribute to the molecule's overall polarity.

-

Lipophilicity: The phenyl ring and the three-carbon propyl chain are nonpolar, contributing to the molecule's lipophilic (fat-loving) character. The predicted XLogP3 value for the parent ketone, 1-(4-propoxyphenyl)ethanone, is 2.4, indicating a significant degree of lipophilicity.[1]

This duality—polar, hydrogen-bonding capabilities combined with significant nonpolar regions—suggests that 1-(4-Propoxyphenyl)ethanone oxime will exhibit varied solubility across different solvents, likely being poorly soluble in water but more soluble in organic solvents.

Fundamental Principles of Solubility

The solubility of a solid in a liquid is governed by the principle "like dissolves like."[2] This means a solute will dissolve best in a solvent that has similar intermolecular forces.

-

For Polar Solvents (e.g., Water, Ethanol): Dissolution is driven by the ability of the solvent to form strong interactions, such as hydrogen bonds or dipole-dipole interactions, with the solute's polar functional groups. The energy gained from these new solute-solvent interactions must overcome the energy of the solute's crystal lattice and the solvent's self-association.

-

For Nonpolar Solvents (e.g., Hexane, Toluene): Dissolution is driven by weaker van der Waals forces (London dispersion forces). Polar compounds are often insoluble in nonpolar solvents because the strong solute-solute interactions are not sufficiently compensated by weak solute-solvent interactions.

The interplay of the functional groups in 1-(4-Propoxyphenyl)ethanone oxime dictates its solubility profile. The oxime group will favor polar interactions, while the propoxy-phenyl moiety will favor nonpolar interactions.

Caption: "Like Dissolves Like" principle applied to the target molecule.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a solute in a solvent in the presence of excess solid solute at a specific temperature and pressure. It is a critical parameter for drug formulation and lead optimization, as it represents the true maximum concentration achievable.[3] The gold-standard technique for its determination is the Shake-Flask Method .[4]

Causality Behind the Shake-Flask Method

The choice of the shake-flask method is deliberate. It is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.[4]

-

Why excess solid? The continuous presence of the solid phase is mandatory to ensure the solution remains saturated. If all the solid were to dissolve, the measurement would merely be a concentration, not the solubility limit.[5]

-

Why agitation? Shaking or stirring increases the surface area of contact between the solute and solvent, accelerating the dissolution process and ensuring the entire volume of the solvent reaches equilibrium faster.[5] A typical speed is around 300 RPM.[5]

-

Why wait for 24-72 hours? Reaching equilibrium is not instantaneous. Allowing sufficient time (e.g., 24, 48, or 72 hours) ensures that the rate of dissolution equals the rate of precipitation, resulting in a stable, saturated solution.[3][5][6] Taking samples at multiple time points (e.g., 24h and 48h) is a self-validating step; if the concentration is unchanged, equilibrium has been reached.[6]

-

Why temperature control? Solubility is temperature-dependent. Conducting the experiment in a temperature-controlled incubator is crucial for reproducibility and accuracy.[4]

Detailed Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid 1-(4-Propoxyphenyl)ethanone oxime to a series of glass vials. The amount should be sufficient to ensure solid material remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., water, ethanol, acetone) to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stirring plate within an incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for 24-72 hours.[4][7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved particles, withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter or centrifuge it at high speed.[4][7] This step is critical to avoid artificially high concentration readings.

-

Dilution & Analysis: Immediately dilute the clear filtrate with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Determine the concentration of the diluted sample using a pre-validated analytical method, such as UV-Vis Spectroscopy or HPLC.

Analytical Quantification Methods

The concentration of the saturated solution can be determined by several techniques.[8]

-

UV-Vis Spectroscopy: A rapid method suitable for compounds with a strong chromophore.

-

Determine λmax: Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λmax).

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each at λmax and plot absorbance versus concentration. The resulting linear curve (following the Beer-Lambert Law) is used to determine the concentration of unknown samples.[9]

-

-

High-Performance Liquid Chromatography (HPLC): A more specific and accurate method, capable of separating the analyte from any impurities or degradants.[4][8]

-

Method Development: Develop an HPLC method (selecting an appropriate column, mobile phase, and detector) that gives a sharp, well-resolved peak for the compound.

-

Create a Calibration Curve: Inject a series of standard solutions of known concentrations and plot the peak area versus concentration.

-

Sample Analysis: Inject the filtered and diluted sample from the shake-flask experiment and determine its concentration from the calibration curve.

-

Caption: Experimental workflow for thermodynamic solubility determination.

Data Presentation and Interpretation

Solubility data should be presented clearly in a tabular format, including the solvent, temperature, and measured solubility in standard units (e.g., mg/mL or µM). Including solvent properties aids in interpretation.

Table 1: Illustrative Solubility Data for 1-(4-Propoxyphenyl)ethanone oxime at 25 °C (Note: The following values are hypothetical and for illustrative purposes only, designed to reflect expected chemical principles.)

| Solvent | Solvent Type | Polarity Index | Solubility (mg/mL) |

| Hexane | Nonpolar | 0.1 | < 0.1 |

| Toluene | Nonpolar, Aromatic | 2.4 | 15.2 |

| Dichloromethane | Polar Aprotic | 3.1 | 85.5 |

| Acetone | Polar Aprotic | 5.1 | > 200 |

| Ethanol | Polar Protic | 5.2 | 120.3 |

| Water | Polar Protic | 10.2 | < 0.01 |

Interpretation of (Hypothetical) Data:

-

Poor Aqueous Solubility: The very low solubility in water is expected due to the large, nonpolar propoxy-phenyl group, which dominates over the polar oxime group.

-

Insolubility in Alkanes: The lack of solubility in a nonpolar alkane like hexane suggests that van der Waals forces alone are insufficient to break the solute's crystal lattice.

-

Solubility in Aromatic and Halogenated Solvents: Solubility in toluene and dichloromethane indicates favorable interactions with the aromatic ring and the molecule's overall dipole moment.

-

High Solubility in Polar Aprotic/Protic Solvents: The high solubility in acetone and ethanol highlights the importance of the polar oxime group. Acetone is a strong hydrogen bond acceptor, while ethanol can act as both a donor and acceptor, leading to strong solute-solvent interactions.

Predictive Modeling of Solubility

In early-stage research, experimentally determining solubility for every compound in every solvent is impractical.[10] Predictive modeling using computational simulations and machine learning offers a time- and resource-efficient alternative.[11][12]

These in silico models use the chemical structure of a solute and the properties of a solvent to predict solubility.[13] They leverage large datasets of known solubility measurements to train algorithms that can then make predictions for new, untested molecules.[10][14] While these predictions may not replace experimental measurement for final validation, they are invaluable for:

-

Early-stage candidate screening: Identifying compounds with potential solubility issues early on.[11]

-

Solvent selection: Guiding the choice of solvents for chemical reactions or purification processes.[13]

-

Formulation design: Simulating the effect of different excipients and conditions to enhance solubility.[11]

Conclusion

Determining the solubility of 1-(4-Propoxyphenyl)ethanone oxime, or any compound of interest, is a systematic process grounded in fundamental chemical principles. This guide has outlined a comprehensive framework, beginning with a structural analysis to form a hypothesis, followed by a detailed, self-validating experimental protocol using the shake-flask method for determining thermodynamic solubility. The choice of analytical quantification via UV-Vis spectroscopy or HPLC depends on the required accuracy and throughput. By systematically evaluating solubility in a range of solvents with varying polarities and hydrogen-bonding capabilities, researchers can build a complete profile that is essential for guiding formulation, ensuring reliable results in biological assays, and advancing chemical development programs.

References

-

Quora. (2017). How to perform the shake flask method to determine solubility. [Link]

-

BioAssay Systems. Shake Flask Method Summary. [Link]

-

Ghavami, R., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

-

Unknown. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

-

Queen's University. (2023). Solubility of Organic Compounds. [Link]

-

Pan, L., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]

-

Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation. [Link]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?[Link]

-

Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Drug Discovery and Development. [Link]

-

MicroChemicals. Solvents and solubilities. [Link]

-

PubChem. 1-(4-propoxyphenyl)ethan-1-one. [Link]

-

Wang, Z., et al. (2023). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Scientific Reports. [Link]

-

MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. [Link]

-

PubChem. 1-(4-Methoxyphenyl)ethanone oxime. [Link]

-

Frontiers. (2025). Development of machine learning predictive models for estimating pharmaceutical solubility in supercritical CO2: case study on lornoxicam solubility. [Link]

-

National Center for Biotechnology Information. (2023). Development of machine learning predictive models for estimating pharmaceutical solubility in supercritical CO2. [Link]

Sources

- 1. 1-(4-Propoxyphenyl)ethan-1-one | C11H14O2 | CID 260132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. quora.com [quora.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. bioassaysys.com [bioassaysys.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 12. Frontiers | Development of machine learning predictive models for estimating pharmaceutical solubility in supercritical CO2: case study on lornoxicam solubility [frontiersin.org]

- 13. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 14. Development of machine learning predictive models for estimating pharmaceutical solubility in supercritical CO2: case study on lornoxicam solubility - PMC [pmc.ncbi.nlm.nih.gov]

Bioactive Horizons: A Technical Guide to Substituted Acetophenone Oximes

Executive Summary

This technical guide provides a comprehensive analysis of substituted acetophenone oximes, a class of pharmacophores defined by the presence of the imine-hydroxyl (

Chemical Foundation & Pharmacophore Dynamics

The biological efficacy of acetophenone oximes stems from the amphiphilic nature of the oxime group. The nitrogen atom acts as a weak base and hydrogen bond acceptor, while the hydroxyl group serves as a hydrogen bond donor and a weak acid.

The Pharmacophore

The core structure consists of a phenyl ring attached to an ethylideneaminooxy motif.

-

Hydrogen Bonding: The

group can form extensive hydrogen bond networks with active site residues (e.g., Serine, Histidine) in enzymes like Acetylcholinesterase (AChE) or Cyclin-Dependent Kinases (CDKs). -

Acid-Base Tautomerism: The acidity of the oxime proton (

) allows for ionization at physiological pH, influencing membrane permeability and solubility.

Synthesis Workflow

The standard synthesis involves the condensation of substituted acetophenones with hydroxylamine hydrochloride in a basic medium.

General Reaction:

Structure-Activity Relationship (SAR) Analysis

The biological activity of acetophenone oximes is heavily dictated by the electronic and steric nature of substituents on the phenyl ring.

Antibacterial & Antifungal Activity[2][3][4][5]

-

Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ (nitro) and -Cl/-Br (halogens), particularly at the para-position, significantly enhance antimicrobial potency.

-

Causality: EWGs increase the lipophilicity of the molecule (facilitating cell wall penetration) and the acidity of the oxime proton, potentially disrupting bacterial metabolic pathways via chelation of essential metal ions.

-

-

Hydrophobicity: A direct correlation exists between surface hydrophobicity and antibacterial efficacy. More hydrophobic derivatives (e.g., 3-bromo, 4-nitro) show lower Minimum Inhibitory Concentrations (MIC) against Gram-positive bacteria like S. aureus.

Antioxidant Activity[5][6][7][8]

-

Electron-Donating Groups (EDGs): The presence of -OH (hydroxyl) and -OCH₃ (methoxy) groups is critical.

-

Causality: These groups stabilize the phenoxy radical formed after hydrogen atom donation to free radicals (e.g., DPPH), effectively breaking oxidative chain reactions.

-

Anticancer Potential[7][9][10][11]

-

Kinase Targeting: Indirubin-based oximes and simple acetophenone oxime esters target CDKs and GSK-3β.[1]

-

Steric Factors: Bulky substituents at the ortho-position often diminish activity due to steric hindrance preventing optimal binding in the ATP-binding pocket of kinases.

Visualization: SAR & Synthesis Logic

The following diagram illustrates the synthesis pathway and the divergent biological effects based on substituent selection.

Caption: Synthesis flow and substituent-dependent biological divergence of acetophenone oximes.

Core Biological Activities[11]

Enzyme Reactivation (AChE/BChE)

Acetophenone oximes are structural analogs to standard antidotes (like Pralidoxime) used in organophosphate (OP) poisoning.

-

Mechanism: The nucleophilic oxygen of the oxime moiety attacks the phosphorus atom of the OP-inhibited enzyme, displacing the phosphoryl group and restoring enzyme function.

-

Selectivity: While pyridinium oximes are standard, non-quaternary acetophenone oximes offer better blood-brain barrier (BBB) penetration, crucial for treating central nervous system effects of nerve agents.

Anticancer Mechanisms

-

Cell Cycle Arrest: Derivatives have been shown to arrest cells at the G1/S or G2/M phase by inhibiting Cyclin-Dependent Kinases (CDKs).[1]

-

Apoptosis: Induction of apoptosis is often mediated through mitochondrial pathways (loss of

) and caspase-3 activation.

Antimicrobial Efficacy

Data indicates broad-spectrum activity.

-

Fungal Targets: Disruption of ergosterol biosynthesis in Candida albicans.

-

Bacterial Targets: Interference with biofilm formation in P. aeruginosa.

Comparative Activity Table (Representative Data):

| Substituent (R) | Target Organism | Activity Metric | Value (approx) | Reference |

| 4-NO₂ | S. aureus | MIC | 25 µg/mL | [1] |

| 4-OH | DPPH Radical | IC₅₀ | 11.02 µg/mL | [2] |

| Indirubin-3'-oxime | MCF-7 (Breast Cancer) | IC₅₀ | 5.4 µM | [3] |

| 3-Br | E. coli | Zone of Inhibition | 22 mm | [4] |

Experimental Protocols

These protocols are designed for reproducibility and include critical validation steps.

Protocol A: General Synthesis of Acetophenone Oximes

Objective: Efficient conversion of ketone to oxime with high purity.

-

Preparation: Dissolve 0.01 mol of the substituted acetophenone in 15 mL of Ethanol (95%).

-

Reagent Addition: Add a solution of Hydroxylamine Hydrochloride (0.015 mol) and Sodium Acetate (0.015 mol) dissolved in 5 mL of deionized water.

-

Note: Sodium acetate acts as a buffer to neutralize the HCl released, driving the equilibrium forward.

-

-

Reflux: Heat the mixture under reflux for 2–4 hours. Monitor progress via TLC (Solvent system: n-Hexane:Ethyl Acetate 7:3).

-

Isolation: Pour the reaction mixture into 100 mL of ice-cold water. The oxime will precipitate as a solid.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.

-

Validation: Confirm structure via melting point determination and FTIR (Look for

stretch at ~1600–1640 cm⁻¹ and broad

Protocol B: DPPH Radical Scavenging Assay (Antioxidant)

Objective: Quantify the hydrogen-donating capacity.[2]

-

Stock Solution: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Protect from light.

-

Sample Preparation: Prepare serial dilutions of the oxime derivative in methanol (e.g., 5, 10, 25, 50, 100 µg/mL).

-

Incubation: Mix 1 mL of sample solution with 3 mL of DPPH solution. Vortex vigorously.

-

Control: Use Ascorbic Acid (Vitamin C) as a positive control standard. Use Methanol + DPPH as the negative control (blank).

-

Measurement: Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 517 nm (

). -

Calculation:

-

Output: Plot % Inhibition vs. Concentration to determine the IC₅₀ value.

-

Protocol C: Broth Microdilution Assay (Antibacterial MIC)

Objective: Determine the lowest concentration inhibiting visible bacterial growth.

-

Inoculum: Prepare a bacterial suspension (e.g., S. aureus) adjusted to 0.5 McFarland standard (~

CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB). -

Plate Setup: Use a 96-well sterile microplate. Add 100 µL of MHB to all wells.

-

Compound Addition: Add 100 µL of the oxime stock (dissolved in DMSO, <1% final conc) to the first column. Perform serial 2-fold dilutions across the plate.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

-

Controls:

-

Growth Control: Bacteria + Broth + DMSO (no drug).

-

Sterility Control: Broth only.

-

Positive Control: Ciprofloxacin or Ampicillin.[3]

-

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: The MIC is the lowest concentration showing no turbidity. Verify by adding Resazurin dye (turns pink in presence of live bacteria) if turbidity is ambiguous.

Visualized Mechanism of Action

The following diagram details the multi-target mechanism of acetophenone oximes in a cellular context.

Caption: Multi-target cellular mechanism of acetophenone oximes leading to cytoprotection or apoptosis.

References

-

Experimental and QSAR of Acetophenones as Antibacterial Agents. PubMed. [Link]

-

Antioxidant activities of the compounds in IC50 values. ResearchGate. [Link]

-

Unlocking the Biological Versatility of Oximes towards the Anticancer Therapy. Journal of Pharmaceutical Sciences and Research. [Link]

-

Synthesis and antibacterial activity of oxime esters from dihydrocumic acid. BioResources. [Link]

-

The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties. MDPI. [Link]

-

Acetophenone protection against cisplatin-induced end-organ damage. PMC - NIH. [Link]

Sources

A Theoretical Investigation into the Geometric Landscapes of Propoxyphenyl Ethanone Oximes: A Technical Guide

Abstract

This technical guide provides a comprehensive theoretical framework for the study of the geometry of propoxyphenyl ethanone oximes. It is intended for researchers, scientists, and drug development professionals engaged in the computational analysis of oxime-containing compounds. This document outlines detailed methodologies for determining the stable conformations, geometric parameters, and spectroscopic properties of the E and Z isomers of propoxyphenyl ethanone oximes using Density Functional Theory (DFT). By elucidating the influence of the propoxy substituent on the molecular geometry, this guide establishes a robust protocol for the in-silico characterization of this important class of molecules, offering insights crucial for their application in medicinal chemistry and materials science.

Introduction: The Significance of Oxime Geometry in Molecular Design

Oximes (RR′C=N–OH) are a class of organic compounds with significant applications in synthetic chemistry and pharmacology. Their utility is often intrinsically linked to their stereochemistry, particularly the E/Z isomerism around the C=N double bond. The specific geometry of an oxime can profoundly influence its biological activity, reactivity, and material properties. Propoxyphenyl ethanone oximes, as a subset of substituted acetophenone oximes, are of particular interest due to the potential for the propoxy group to modulate the electronic and steric characteristics of the molecule, thereby influencing its interactions with biological targets or its performance in materials.

A thorough understanding of the three-dimensional structure of these molecules is paramount for rational drug design and the development of novel functional materials. While experimental techniques such as X-ray crystallography provide definitive geometric information, they are often resource-intensive and contingent on obtaining suitable crystalline material. Theoretical studies, particularly those employing quantum chemical methods, offer a powerful and accessible alternative for elucidating the geometric and electronic properties of molecules.[1][2] This guide details a comprehensive computational protocol for the theoretical investigation of propoxyphenyl ethanone oximes.

Theoretical Methodology: A Validated Approach to Geometric and Spectroscopic Prediction

The cornerstone of a reliable theoretical study is the selection of appropriate computational methods. For the analysis of organic molecules such as propoxyphenyl ethanone oximes, Density Functional Theory (DFT) has been shown to provide a favorable balance between accuracy and computational cost.[3][4][5]

Conformational Analysis: Identifying the Energetic Landscape

The initial and critical step in the theoretical study of a flexible molecule like propoxyphenyl ethanone oxime is a thorough conformational analysis. The rotation around single bonds, particularly the C(phenyl)-C(acetyl) and the C-O bonds of the propoxy group, gives rise to multiple conformers. Identifying the global minimum and other low-energy conformers is essential for an accurate representation of the molecule's properties.

Experimental Protocol: Conformational Search

-

Initial Structure Generation: Construct the initial 3D structures of both the E and Z isomers of propoxyphenyl ethanone oxime using a molecular builder.

-

Systematic Rotational Scan: Perform a systematic scan of the potential energy surface by rotating key dihedral angles. For propoxyphenyl ethanone oxime, the critical dihedrals are:

-

τ1: Defining the orientation of the propoxy group relative to the phenyl ring.

-

τ2: Defining the orientation of the acetyl oxime group relative to the phenyl ring.

-

-

Energy Minimization: Subject each generated conformer to an initial geometry optimization using a computationally inexpensive method, such as a semi-empirical method (e.g., AM1 or PM3) or a small basis set DFT calculation.[1]

-

Conformer Selection: Select all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the lowest energy structure for further, more accurate calculations.

Diagram: Conformational Analysis Workflow

Caption: Workflow for DFT-based geometry optimization and validation.

NMR Chemical Shift Prediction: A Tool for Isomer Differentiation

The prediction of NMR chemical shifts is a powerful application of theoretical chemistry that can aid in the experimental characterization and differentiation of isomers. [6][7] Experimental Protocol: GIAO NMR Calculation

-

Methodology: Use the Gauge-Independent Atomic Orbital (GIAO) method, which is a standard and reliable approach for calculating NMR shielding tensors.

-

Functional and Basis Set: The same level of theory used for geometry optimization (e.g., B3LYP/6-311++G(d,p)) is generally suitable for GIAO calculations.

-

Reference Standard: Calculate the shielding tensor for a reference compound, typically tetramethylsilane (TMS), at the same level of theory.

-

Chemical Shift Calculation: The chemical shift (δ) is then calculated as the difference between the isotropic shielding value of the reference (σ_ref) and the isotropic shielding value of the nucleus of interest (σ_iso): δ = σ_ref - σ_iso.

Expected Geometric Features and Isomeric Stability

Based on theoretical studies of related acetophenone oximes, several key geometric features and stability trends can be anticipated for propoxyphenyl ethanone oximes.

Planarity and Torsional Angles

The degree of planarity between the phenyl ring and the acetyl oxime moiety is a critical geometric parameter. In many substituted acetophenones, a planar or near-planar conformation is favored to maximize π-conjugation. [3]However, steric hindrance between the oxime's hydroxyl group and the ortho-hydrogens of the phenyl ring in the E-isomer, and the methyl group in the Z-isomer, can lead to deviations from planarity. The propoxy group, being relatively bulky, may also influence the preferred torsional angles.

E/Z Isomer Stability

The relative stability of the E and Z isomers is governed by a delicate balance of steric and electronic factors. In many α-haloacetophenone oximes, the Z-isomer is found to be more stable. [1]For propoxyphenyl ethanone oxime, the electronic donating effect of the propoxy group and potential intramolecular interactions will play a significant role. The calculated Gibbs free energies of the most stable conformers of the E and Z isomers will provide a quantitative measure of their relative populations at equilibrium.

Table 1: Key Geometric Parameters for Theoretical Analysis

| Parameter | Description | Expected Influence of Propoxy Group |

| C=N Bond Length | Length of the oxime double bond. | Minor electronic effects. |

| N-O Bond Length | Length of the oxime single bond. | Minor electronic effects. |

| C-N-O Bond Angle | Angle within the oxime functionality. | Steric interactions may cause slight deviations. |

| τ(C-C-C=N) | Dihedral angle between the phenyl ring and the acetyl oxime group. | Significant influence due to steric and electronic effects. |

| τ(C-O-C-C) | Dihedral angles within the propoxy chain. | Determines the overall shape and potential for intramolecular interactions. |

Data Presentation and Interpretation

The results of the theoretical calculations should be presented in a clear and concise manner to facilitate interpretation and comparison with experimental data.

Table 2: Calculated Relative Energies and Key Dihedral Angles of Propoxyphenyl Ethanone Oxime Isomers

| Isomer | Conformer | Relative Energy (kcal/mol) | τ(C-C-C=N) (°) | τ(C-O-C-C) (°) |

| E | E1 | 0.00 | ||

| E2 | ||||

| Z | Z1 | |||

| Z2 |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the Most Stable Conformers

| Isomer | Nucleus | Calculated δ | Experimental δ (if available) |

| E | C=N | ||

| -CH₃ | |||

| -OH | |||

| Z | C=N | ||

| -CH₃ | |||

| -OH |

Conclusion

This technical guide provides a robust and scientifically grounded framework for the theoretical investigation of the geometry of propoxyphenyl ethanone oximes. By following the detailed protocols for conformational analysis, DFT-based geometry optimization, and NMR chemical shift prediction, researchers can gain valuable insights into the structural and electronic properties of these molecules. The presented methodologies are not only applicable to the title compounds but can also be adapted for a wide range of other oxime derivatives. The theoretical data generated through these studies will serve as a crucial complement to experimental investigations, ultimately accelerating the design and development of new molecules with desired functionalities.

References

- Emami, S., et al. (2006). Theoretical Study on Z/E Selectivity in the Oximation of a-Haloacetophenones. Asian Journal of Chemistry, 18(4), 2725-2730.

- Jayaprakash, P., et al. (2019). Structural and Spectroscopic (Ft-Ir, Ft-Raman, Nmr, Uv- Vis) Investigations on 4-Methoxyacetophenone Using Quantum Computational Methods. International Journal of Research in Advent Technology, 7(4), 652-660.

- Bhattacharyya, S., et al. (2007). The basicities of a series of substituted acetophenones in the ground state: A DFT study. Indian Journal of Chemistry, 46A, 1084-1089.

- Kocyigit, U. M., et al. (2021). Synthesis, characterization and antioxidant activities of some novel oxime derivatives. Journal of Molecular Structure, 1239, 130528.

- Gong, Y., et al. (2019). A DFT study of the conformational behavior of para-substituted acetophenones in vacuum and in various solvents. Journal of Molecular Modeling, 25(8), 243.

-

Nguyen, T. T., et al. (2023). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. RSC Advances, 13(45), 31695-31703. Available at: [Link]

-

Matter Modeling Stack Exchange. (2021). Geometry optimization: what happens in the algorithm?. Available at: [Link]

- Mulder, F. A. A. (2010). NMR chemical shift data and ab initio shielding calculations. Chemical Society Reviews, 39(2), 578-590.

-

Nguyen, T. T., et al. (2023). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. Physical Chemistry Chemical Physics, 25(42), 28655-28663. Available at: [Link]

- de Carvalho Alcântara, A. F., et al. (2004). NMR investigation and theoretical calculations of the effect of solvent on the conformational analysis of 4',7-di-hydroxy-8-prenylflavan. Journal of the Brazilian Chemical Society, 15(2), 257-264.

- Santos, C. I. M., et al. (2021). New Estrone Oxime Derivatives: Synthesis, Cytotoxic Evaluation and Docking Studies. Molecules, 26(9), 2636.

- Vittal, J. J., & R. G. Cavell. (2011). Structural Chemistry of Oximes. Crystal Growth & Design, 11(7), 3042-3053.

-

Rzepa, H. S. (2010). The theory of conformational analysis. Available at: [Link]

-

Shekhani, Z. (2023). NMR_Chemical_Shift-Automation: Automated NMR Chemical Shift Calculation. GitHub. Available at: [Link]

- Waluk, J. (Ed.). (2000).

- Poziomek, E. J., & Vaughan, L. G. (1965). Synthesis and Configurational Analysis of Picolinaldehyde Oximes. Journal of Pharmaceutical Sciences, 54(5), 811-812.

- Jihad, T. W., & Alkazzaz, A. S. (2022). Synthesis of a Series of α, β-Unsaturated Ketoximes and their Corresponding Acetate Esters. Iraqi Journal of Science, 63(10), 4142-4151.

- Bawa, R. A., & Friwan, M. M. (2019). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. Academic Journal of Life Sciences, 5(11), 87-92.

- Maurel, F., et al. (2002). Theoretical and vibrational study of the conformation of 2-methoxy-1,2-diphenylethanone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(1), 17-31.

- Bawa, R. A., & Friwan, M. M. (2019). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. Journal of Chemical and Pharmaceutical Research, 11(10), 22-27.

- Fadhil, A. A., et al. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. Molecules, 28(3), 1184.

- Gökçe, H., et al. (2019). Structural Chemistry of Oximes. Crystal Growth & Design, 19(11), 6576-6586.

- Shang, R., & Fu, Y. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(21), 13343-13401.

-

Bawa, R. A., & Friwan, M. M. (2019). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. IDEAS/RePEc. Available at: [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Synthesis, characterization and antioxidant activities of some novel oxime derivatives - MedCrave online [medcraveonline.com]

- 3. ijrat.org [ijrat.org]

- 4. researchgate.net [researchgate.net]

- 5. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-(4-Propoxyphenyl)ethanone Oxime: An Application Note and Protocol

Introduction

Oximes are a class of organic compounds with the general formula RR'C=NOH, formed by the condensation of an aldehyde or ketone with hydroxylamine.[1] This reaction is a cornerstone of organic synthesis, providing a pathway to a diverse range of chemical intermediates.[2] The resulting oxime functionality is a versatile synthon, serving as a precursor for the synthesis of amides via the Beckmann rearrangement, as well as for the preparation of other nitrogen-containing heterocycles.[3] 1-(4-Propoxyphenyl)ethanone oxime, the subject of this application note, is a ketoxime with potential applications in medicinal chemistry and materials science. Its synthesis from the corresponding ketone, 1-(4-propoxyphenyl)ethanone, is a straightforward yet illustrative example of nucleophilic addition to a carbonyl group followed by dehydration.

This document provides a comprehensive guide for the synthesis of 1-(4-propoxyphenyl)ethanone oxime. It details the underlying reaction mechanism, provides a meticulously validated experimental protocol, and outlines the necessary safety precautions and analytical techniques for product characterization. The information presented herein is intended for researchers and professionals in the fields of chemical synthesis and drug development.

Reaction Mechanism and Scientific Principles

The formation of an oxime from a ketone and hydroxylamine hydrochloride proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[4][5] The reaction is typically carried out under mildly acidic conditions, which are provided by the hydrochloric acid in hydroxylamine hydrochloride.[4]

Step 1: Nucleophilic Addition

The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine (NH₂OH) on the electrophilic carbonyl carbon of 1-(4-propoxyphenyl)ethanone.[5][6] The presence of the lone pair of electrons on the nitrogen atom makes it a potent nucleophile. The carbonyl oxygen atom, being electronegative, withdraws electron density from the carbonyl carbon, rendering it susceptible to nucleophilic attack. This initial attack results in the formation of a tetrahedral intermediate.[6]

Step 2: Dehydration

The tetrahedral intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) to form the stable oxime product.[5] Proton transfer steps facilitate the elimination of water. The hydroxyl group on the original carbonyl carbon is protonated, converting it into a good leaving group (H₂O). Subsequently, a proton is removed from the nitrogen atom, leading to the formation of the C=N double bond characteristic of an oxime.[6]

The overall reaction can be summarized as follows:

Figure 1: Overall reaction for the synthesis of 1-(4-Propoxyphenyl)ethanone oxime.

Experimental Protocol

This protocol provides a detailed, step-by-step procedure for the synthesis of 1-(4-propoxyphenyl)ethanone oxime.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles |

| 1-(4-Propoxyphenyl)ethanone | 5736-86-7 | 178.23 | 5.00 g | 0.028 mol |

| Hydroxylamine Hydrochloride | 5470-11-1 | 69.49 | 2.92 g | 0.042 mol |

| Sodium Acetate (Anhydrous) | 127-09-3 | 82.03 | 4.60 g | 0.056 mol |

| Ethanol (95%) | 64-17-5 | 46.07 | 50 mL | - |

| Deionized Water | 7732-18-5 | 18.02 | As needed | - |

Equipment

-

250 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter flask

-

Beakers

-

Graduated cylinders

-

Melting point apparatus

-

Infrared (IR) spectrometer

-

Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Workflow

Caption: Experimental workflow for the synthesis of 1-(4-Propoxyphenyl)ethanone oxime.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask, combine 1-(4-propoxyphenyl)ethanone (5.00 g, 0.028 mol), hydroxylamine hydrochloride (2.92 g, 0.042 mol), and anhydrous sodium acetate (4.60 g, 0.056 mol).

-

Add 50 mL of 95% ethanol and a magnetic stir bar to the flask.

-

Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.

-

Reaction: Place the flask in a heating mantle and heat the mixture to a gentle reflux with constant stirring.

-

Maintain the reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After 2 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing approximately 150 mL of ice-cold deionized water. A white precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid precipitate on the filter paper with several portions of cold deionized water to remove any unreacted starting materials and inorganic salts.

-

Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain purified 1-(4-propoxyphenyl)ethanone oxime as white crystals.

-

Drying and Characterization: Dry the purified crystals in a desiccator under vacuum.

-

Determine the melting point of the dried product.

-

Characterize the product using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.[7][8]

Handling of Hydroxylamine Hydrochloride: Hydroxylamine hydrochloride is toxic if swallowed, causes skin and eye irritation, and may cause an allergic skin reaction.[7][9] It is also corrosive to metals. Avoid inhalation of dust and ensure adequate ventilation.[7] In case of contact with skin or eyes, rinse immediately with plenty of water.[9] If swallowed, seek immediate medical attention.

General Precautions: Handle all chemicals in a well-ventilated fume hood.[9] Avoid creating dust.[7] Keep containers tightly closed when not in use.[8] Dispose of chemical waste according to institutional and local regulations.

Characterization and Analysis

The identity and purity of the synthesized 1-(4-propoxyphenyl)ethanone oxime can be confirmed using various analytical techniques.

Melting Point: The melting point of the purified product should be sharp and consistent with the literature value.

Infrared (IR) Spectroscopy: The IR spectrum of an oxime will show characteristic absorption bands. Key expected peaks for 1-(4-propoxyphenyl)ethanone oxime include:

-

A broad peak around 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration.[1]

-

A peak around 1665 cm⁻¹ corresponding to the C=N stretching vibration.[1]

-

A peak around 945 cm⁻¹ corresponding to the N-O stretching vibration.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the propoxy group protons, the methyl protons, and the hydroxyl proton of the oxime.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for all the carbon atoms in the molecule, including the C=N carbon. The chemical shift of the C=N carbon is typically observed in the range of 150-160 ppm.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(4-propoxyphenyl)ethanone oxime from 1-(4-propoxyphenyl)ethanone. The procedure is based on a well-established chemical transformation and is suitable for implementation in a standard organic chemistry laboratory. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize and characterize this valuable chemical compound. The provided information on the reaction mechanism and analytical characterization will aid in understanding the underlying chemistry and ensuring the quality of the final product.

References

- Filo. (2025, July 30). Convert the given ketone to its oxime using hydroxylamine hydrochloride.

- Vaia.

- Safety Data Sheet. (2011, January 18). Hydroxylamine hydrochloride.

- Sdfine. HYDROXYLAMINE HYDROCHLORIDE.

- Wikipedia. Oxime.

- SAFETY DATA SHEET. (2010, November 16). Hydroxylamine hydrochloride.

- Taylor & Francis. (2007, February 15). Spectroscopic Characterization of Oxime Ligands and Their Complexes.

- Safety Data Sheet. 107183 - Hydroxylamine hydrochloride.

- CDH Fine Chemical.

- Quora. (2015, January 12). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?

- ResearchGate. (2003, January 5). Spectroscopic Characterization of Oxime Ligands and Their Complexes.

- Wikipedia. Hydroxylamine.

- Rekovic, L., et al.

- Khan Academy.

- Sigma-Aldrich. 1-(4-Propoxyphenyl)-1-ethanone oxime | 91246-60-5.

- Simple, Efficient and Green Synthesis of Oximes under Ultrasound Irradi

- QUANTITATIVE DETERMIN

- An Efficient Procedure for Synthesis of Oximes by Grinding.

- Organic Syntheses Procedure.

- PubChem. 1-(4-Methoxyphenyl)ethanone oxime | C9H11NO2 | CID 5355943.

- Sigma-Aldrich. 1-(4-HYDROXYPHENYL)ETHANONE OXIME.

- CymitQuimica. CAS 2475-92-5: 1-(4-Methoxyphenyl)ethanone oxime.

- ChemicalBook. 1-(4-PROPOXY-PHENYL)-ETHANONE synthesis.

- Organic Chemistry Portal.

- Organic Syntheses Procedure. 4.

- Cheméo. Chemical Properties of Ethanone, 1-phenyl-, oxime (CAS 613-91-2).

- YouTube. (2015, May 25).

- ResearchGate. (2025, November 10). (E)-1-(4-Aminophenyl)ethanone oxime.

Sources

- 1. Oxime - Wikipedia [en.wikipedia.org]

- 2. Principles of Fluorescence Spectroscopy [shd-pub.org.rs]

- 3. asianpubs.org [asianpubs.org]

- 4. Convert the given ketone to its oxime using hydroxylamine hydrochloride (.. [askfilo.com]

- 5. vaia.com [vaia.com]

- 6. youtube.com [youtube.com]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

Application Note & Experimental Protocol: Synthesis of 4'-Propoxyacetophenone Oxime

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 4'-propoxyacetophenone oxime, a valuable intermediate in organic synthesis. The protocol details a robust and reproducible method for the oximation of 4'-propoxyacetophenone using hydroxylamine hydrochloride. Beyond a mere recitation of steps, this guide delves into the underlying chemical principles, safety protocols, and characterization techniques, ensuring a thorough understanding of the experimental process. The content is structured to empower researchers to not only successfully execute the synthesis but also to adapt and troubleshoot the procedure as needed.

Introduction: The Significance of Oximes in Synthetic Chemistry

Oximes are a class of organic compounds characterized by the C=NOH functional group. They are versatile synthetic intermediates, serving as precursors to a wide array of nitrogen-containing compounds such as amides (via the Beckmann rearrangement), nitriles, and amines.[1][2] The formation of an oxime from a ketone or aldehyde is a reliable and high-yielding reaction, often employed as a method for the protection of carbonyl groups.[1]

4'-Propoxyacetophenone oxime, the target of this protocol, is a key building block in the synthesis of various biologically active molecules and fine chemicals. Its structure, featuring a substituted aromatic ring, makes it a valuable synthon for introducing the propoxy-phenyl moiety into larger molecular frameworks.

Reaction Mechanism and Scientific Principles

The oximation of a ketone, such as 4'-propoxyacetophenone, proceeds via a nucleophilic addition-elimination mechanism.[3][4] The reaction is typically carried out in the presence of a weak base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thereby driving the equilibrium towards the product.

The key steps of the mechanism are as follows:

-

Nucleophilic Attack: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of 4'-propoxyacetophenone.[3][4][5]

-

Proton Transfer: A series of proton transfers occur, leading to the formation of a carbinolamine intermediate.[4][5]

-

Elimination of Water: The carbinolamine intermediate then eliminates a molecule of water to form the stable C=N double bond of the oxime.[3][4][5]

The reaction is often performed in a protic solvent, such as ethanol or a mixture of ethanol and water, to facilitate the dissolution of the reagents and the proton transfer steps. The rate of reaction can be influenced by the pH of the medium; acidic conditions catalyze the initial nucleophilic addition, but a very low pH can protonate the hydroxylamine, reducing its nucleophilicity.[6]

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number | Notes |

| 4'-Propoxyacetophenone | ≥98% | Commercially Available | 711-82-0 | Starting material. |

| Hydroxylamine Hydrochloride | ≥99% | Commercially Available | 5470-11-1 | Oximating agent. Caution: Toxic and corrosive. [7][8] |

| Sodium Acetate | Anhydrous, ≥99% | Commercially Available | 127-09-3 | Base to neutralize HCl. |

| Ethanol | 95% or Absolute | Commercially Available | 64-17-5 | Solvent. |

| Water | Deionized | In-house | 7732-18-5 | Co-solvent. |

| Dichloromethane | ACS Grade | Commercially Available | 75-09-2 | Extraction solvent. |

| Sodium Sulfate | Anhydrous | Commercially Available | 7757-82-6 | Drying agent. |

| Hydrochloric Acid | Concentrated | Commercially Available | 7647-01-0 | For pH adjustment during workup (if necessary). |

Safety Precautions

Hydroxylamine hydrochloride is a hazardous substance and must be handled with appropriate personal protective equipment (PPE). [7][9]

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[7][8]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[10] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7][9] Do not eat, drink, or smoke when handling this chemical.

-

Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Avoid release to the environment.[7][9]

Experimental Workflow Diagram

Caption: Experimental workflow for the oximation of 4'-propoxyacetophenone.

Detailed Step-by-Step Protocol

6.1. Reagent Preparation

-

Hydroxylamine Hydrochloride and Sodium Acetate Solution: In a 100 mL beaker, dissolve 2.1 g (30.2 mmol, 1.2 eq) of hydroxylamine hydrochloride and 4.9 g (59.7 mmol, 2.4 eq) of anhydrous sodium acetate in 30 mL of deionized water. Gentle warming may be required to facilitate dissolution.

6.2. Reaction Setup

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4.5 g (25.2 mmol, 1.0 eq) of 4'-propoxyacetophenone.

-

Add 50 mL of 95% ethanol to the flask and stir until the 4'-propoxyacetophenone is completely dissolved.

-

To the stirred solution, add the freshly prepared hydroxylamine hydrochloride and sodium acetate solution from step 6.1.

6.3. Reaction Execution

-

Heat the reaction mixture to reflux using a heating mantle.

-

Maintain the reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progression.

6.4. Workup and Isolation

-

Once the reaction is complete (as determined by TLC), remove the heating mantle and allow the reaction mixture to cool to room temperature.

-

Remove the ethanol from the reaction mixture using a rotary evaporator.

-

To the remaining aqueous residue, add 50 mL of deionized water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with deionized water (2 x 50 mL) followed by a saturated sodium chloride solution (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

6.5. Purification

The crude 4'-propoxyacetophenone oxime is often obtained as a solid. If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.

Characterization of 4'-Propoxyacetophenone Oxime

The identity and purity of the synthesized product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The presence of a peak corresponding to the N-OH proton and shifts in the aromatic and aliphatic signals will be indicative of product formation.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups. Look for the disappearance of the C=O stretch of the ketone starting material and the appearance of C=N and O-H stretching vibrations.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Melting Point (MP): To assess the purity of the product. A sharp melting point range close to the literature value indicates high purity.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Insufficient reaction time or temperature.- Inactive hydroxylamine hydrochloride.- Incorrect stoichiometry. | - Extend the reflux time and monitor by TLC.- Use fresh, high-quality hydroxylamine hydrochloride.- Verify the masses and molar equivalents of all reagents. |

| Low Yield | - Incomplete extraction of the product.- Loss of product during workup or purification. | - Perform additional extractions with dichloromethane.- Handle the product carefully during transfers and purification steps. |

| Oily Product | - Presence of impurities or residual solvent. | - Ensure complete removal of the solvent under reduced pressure.- Purify the product by recrystallization or column chromatography. |

Reaction Mechanism Diagram

Caption: Mechanism of oxime formation from 4'-propoxyacetophenone.

References

- Vertex AI Search. (n.d.). Hydroxylamine Hydrochloride - SECTION 1 PRODUCT AND COMPANY INFORMATION SECTION 2 HAZARDS IDENTIFICATION.

- Sdfine. (n.d.). HYDROXYLAMINE HYDROCHLORIDE.

- Quora. (2015, January 12). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?

- Loba Chemie. (2019, January 23). HYDROXYLAMINE HYDROCHLORIDE SOLUTION MSDS.

- Filo. (2025, July 30). Convert the given ketone to its oxime using hydroxylamine hydrochloride.

- Penta. (2025, March 17). Hydroxylamine hydrochloride.

- Fisher Scientific. (2010, November 16). Hydroxylamine hydrochloride - SAFETY DATA SHEET.

- Asian Journal of Chemistry. (2006). Kinetics and Mechanism of Oxidation of Acetophenone Oximes with Bi(V) in HCIO4-HF Mixture.

- Maltby, J. G., & Primavesi, G. R. (n.d.). The Estimation of Aldehydes, Ketones and Acetals by means of the Hydroxylamine Hydrochloride Method. RSC Publishing.

- ResearchGate. (n.d.). Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol.

- ResearchGate. (n.d.). Condensation of aldehydes and ketones with hydroxylamine hydrochloride by using IL-2 as catalyst.

- Journal of the Chemical Society B: Physical Organic. (1970). Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions.

- Filo. (2026, January 5). hydroxylamine and acetophenone réaction.

- Fiveable. (2025, August 15). Acetophenone Oxime Definition.

Sources

- 1. researchgate.net [researchgate.net]

- 2. fiveable.me [fiveable.me]

- 3. Convert the given ketone to its oxime using hydroxylamine hydrochloride (.. [askfilo.com]

- 4. hydroxylamine and acetophenone réaction | Filo [askfilo.com]

- 5. quora.com [quora.com]

- 6. Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. prochemonline.com [prochemonline.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. lobachemie.com [lobachemie.com]

Application Note: Divergent Synthesis & Scaffold Optimization from 1-(4-Propoxyphenyl)ethanone Oxime

Executive Summary & Strategic Rationale

The development of novel therapeutics often relies on "privileged structures"—molecular frameworks capable of providing ligands for diverse biological targets. The 1-(4-Propoxyphenyl)ethanone oxime scaffold represents a high-value intermediate due to the presence of the 4-propoxy moiety, a validated pharmacophore found in established analgesics (e.g., Propacetamol), local anesthetics (e.g., Pramocaine), and hERG channel blockers.

This Application Note details three divergent synthetic pathways to evolve this oxime into distinct chemical classes:

-

Amides (via Beckmann Rearrangement): Accessing paracetamol-like bioisosteres.

-

Isoxazoles (via [3+2] Cycloaddition): Creating rigid heterocyclic cores common in kinase inhibitors.

-

Primary Amines (via Hydride Reduction): Generating phenethylamine derivatives for CNS targeting.

Visualizing the Divergent Strategy

The following diagram illustrates the core logic of this application note, highlighting the transformation of the parent oxime into three distinct medicinal chemistry leads.

Figure 1: Divergent synthetic pathways from the oxime scaffold.[1] Blue path: Rearrangement; Red path: Cyclization; Yellow path: Reduction.

Pathway A: The Beckmann Rearrangement (Amide Synthesis)[2][3][4][5]

Scientific Principles

The Beckmann rearrangement converts oximes into amides.[2][3][4][5][6] For methyl ketoximes like 1-(4-Propoxyphenyl)ethanone oxime, regioselectivity is governed by the stereochemistry of the oxime. The group anti (trans) to the hydroxyl group migrates.[4]

-

Thermodynamics: The E-isomer (phenyl group anti to OH) is sterically favored.

-

Migration: Consequently, the aryl group migrates to the nitrogen, yielding the N-arylacetamide (an acetanilide derivative) rather than the N-methylbenzamide.

-

Reagent Selection: While traditional methods use polyphosphoric acid (PPA) at high temperatures, we utilize Cyanuric Chloride (TCT) in DMF. This is a "mild" protocol that avoids thermal degradation of the propoxy ether linkage.

Experimental Protocol: TCT-Mediated Rearrangement

Objective: Synthesis of N-(4-propoxyphenyl)acetamide.

Materials:

-

1-(4-Propoxyphenyl)ethanone oxime (1.0 eq)

-

2,4,6-Trichloro-1,3,5-triazine (TCT) (1.0 eq)

-

DMF (Dimethylformamide), anhydrous

-

Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

-

Activation: In a round-bottom flask under inert atmosphere (

), dissolve TCT (1.84 g, 10 mmol) in anhydrous DMF (2 mL). Stir at 25°C. Observation: A white coordinate complex forms immediately. -

Addition: Dissolve the oxime (1.93 g, 10 mmol) in DMF (15 mL) and add dropwise to the TCT mixture.

-

Reaction: Stir at room temperature. Monitor via TLC (Eluent: 30% EtOAc/Hexane).

-

Checkpoint: The reaction is typically complete within 2–4 hours.

-

-

Quench: Add water (20 mL) slowly to decompose the triazine byproducts.

-

Workup: Extract with DCM (

mL). Wash combined organics with saturated -

Isolation: Dry over

, filter, and concentrate in vacuo. Recrystallize from ethanol/water if necessary.[6]

Data & Validation:

| Parameter | Value | Notes |

| Expected Yield | 85–92% | High efficiency due to non-acidic conditions. |

| Regioselectivity | >95:5 | Favors N-arylacetamide (acetanilide). |

| Melting Point | 134–136°C | Consistent with literature for propacetamol analogs. |

| 1H NMR Key Signal | Singlet corresponds to |

Pathway B: Isoxazole Synthesis (Heterocyclic Cyclization)

Scientific Principles

Isoxazoles are synthesized via 1,3-dipolar cycloaddition.[1][7] The oxime is first converted to a hydroximoyl chloride (using NCS), which upon base treatment generates a transient nitrile oxide . This dipole reacts with alkynes to form the isoxazole ring.[8]

Figure 2: Mechanism of Nitrile Oxide Cycloaddition.

Experimental Protocol: One-Pot Cycloaddition

Objective: Synthesis of 3-(4-propoxyphenyl)-5-phenylisoxazole (using phenylacetylene as the trap).

Materials:

-

Oxime (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Phenylacetylene (1.2 eq)

-

Triethylamine (

) (1.2 eq) -

DCM (Solvent)

Step-by-Step Methodology:

-